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Compound of Interest

Compound Name: Bilaid C

cat. No.: B10820117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and
proposed biosynthesis of Bilaid C, a tetrapeptide with potent and selective pu-Opioid Receptor
(MOPr) agonist activity. The information presented herein is curated for professionals in the
fields of pharmacology, natural product chemistry, and drug development.

Natural Source of Bilaid C

Bilaid C is a naturally occurring tetrapeptide isolated from an Australian estuarine fungus,
Penicillium sp. MST-MF667.[1][2][3][4][5][6] This microbial source represents a unique origin for
opioid-like peptides, which are more commonly associated with animal or plant kingdoms. The
discovery of Bilaid C and its analogs from a fungal species highlights the largely untapped
potential of microbial secondary metabolites in the search for novel therapeutics.[5]

Physicochemical and Pharmacological Properties

Bilaid C is characterized by its unique tetrapeptide structure: L-tyrosyl-D-valyl-L-valyl-D-
phenylalanine (Tyr-D-Val-L-Val-D-Phe).[5] This alternating stereochemistry is a notable feature.
Its primary pharmacological activity is as a potent and selective agonist of the pu-Opioid
Receptor, with a reported Ki value of 210 nM for the human p-Opioid Receptor (hMOPY).[1][3]

[4]

Table 1: Quantitative Data for Bilaid C and Related
Compounds
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p-Opioid
Source Yield (% of dry  Receptor
Compound Structure . . o
Organism weight) Binding
Affinity (Ki)
o Tyr-D-Val-L-Val- Penicillium sp.
Bilaid C 0.0008% 210 nM
D-Phe MST-MF667
. Phe-D-Val-L-Val-  Penicillium sp.
Bilaid A 0.15% 3.1uM
D-Phe MST-MF667
o Phe-D-Val-L-Val-  Penicillium sp.
Bilaid B 0.0018% Not Reported

D-Tyr MST-MF667

Data compiled from Dekan et al., 2019.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature
detailing the isolation and characterization of Bilaid C.[5]

Fungal Cultivation

Penicillium sp. MST-MF667 was cultivated on a solid-phase medium to encourage the
production of secondary metabolites. While the exact composition of the medium is proprietary,
solid-phase fermentation is a common technique for fungal metabolite production.

Extraction and Isolation of Bilaid C

The isolation of Bilaid C involves a multi-step process combining solvent extraction and
chromatography.

¢ Solvent Extraction: The solid-phase cultivation of Penicillium sp. MST-MF667 was extracted
with an organic solvent to create a crude extract containing a mixture of secondary
metabolites.

» Solvent Partitioning: The crude extract was then subjected to solvent partitioning to separate
compounds based on their polarity. This step helps in the initial fractionation of the extract.
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+ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction
containing the bilaids was further purified using reversed-phase HPLC. This chromatographic
technique separates molecules based on their hydrophobicity, leading to the isolation of pure

Bilaid C.[5]

Experimental Workflow for Bilaid C Isolation
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Caption: Workflow for the isolation of Bilaid C.

Proposed Biosynthesis of Bilaid C
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The presence of D-amino acids in the structure of Bilaid C strongly suggests that its
biosynthesis is not mediated by the ribosome. Instead, it is highly probable that Bilaid C is
synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, multi-enzyme
complexes found in bacteria and fungi that produce a wide range of bioactive peptides.

The synthesis of a tetrapeptide like Bilaid C would require an NRPS with four modules. Each
module is responsible for the incorporation of one amino acid into the growing peptide chain.

Hypothetical NRPS Machinery for Bilaid C Biosynthesis

A hypothetical NRPS responsible for Bilaid C synthesis would consist of four modules, with
each module containing specific domains to perform the necessary enzymatic reactions.

e Module 1 (Tyrosine):
o A-domain (Adenylation): Selects and activates L-Tyrosine.
o T-domain (Thiolation/Peptidyl Carrier Protein): Covalently binds the activated Tyrosine.
o C-domain (Condensation): Catalyzes the formation of the first peptide bond.
e Module 2 (D-Valine):
o A-domain: Selects and activates L-Valine.
o T-domain: Binds the activated Valine.
o E-domain (Epimerization): Converts L-Valine to D-Valine.
o C-domain: Catalyzes the formation of the peptide bond between Tyrosine and D-Valine.
e Module 3 (L-Valine):
o A-domain: Selects and activates L-Valine.
o T-domain: Binds the activated Valine.

o C-domain: Catalyzes the formation of the peptide bond with the growing peptide chain.
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e Module 4 (D-Phenylalanine):
o A-domain: Selects and activates L-Phenylalanine.
o T-domain: Binds the activated Phenylalanine.
o E-domain: Converts L-Phenylalanine to D-Phenylalanine.
o C-domain: Catalyzes the final peptide bond formation.

e TE-domain (Thioesterase): Releases the final tetrapeptide, Bilaid C, from the enzyme
complex.

Signaling Pathway Diagram for Proposed Bilaid C
Biosynthesis

NRPS Modules

) -_TM- o -

Tyr-D-Val-Val-D-Phe

o[=[>

Module 1 (Tyr)

0O m 3 >

Click to download full resolution via product page

Caption: Proposed NRPS-mediated biosynthesis of Bilaid C.

Conclusion

Bilaid C, a p-opioid receptor agonist, originates from the fungus Penicillium sp. MST-MF667.
Its isolation is achieved through standard natural product chemistry techniques, including
solvent extraction and HPLC. The unique D-amino acid composition points towards a non-
ribosomal peptide synthetase pathway for its biosynthesis. Further research into the specific
NRPS gene cluster responsible for Bilaid C production could open avenues for synthetic
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biology approaches to generate novel analogs with improved therapeutic profiles. This guide
provides a foundational understanding for researchers aiming to explore the potential of Bilaid
C and other fungal peptides in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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